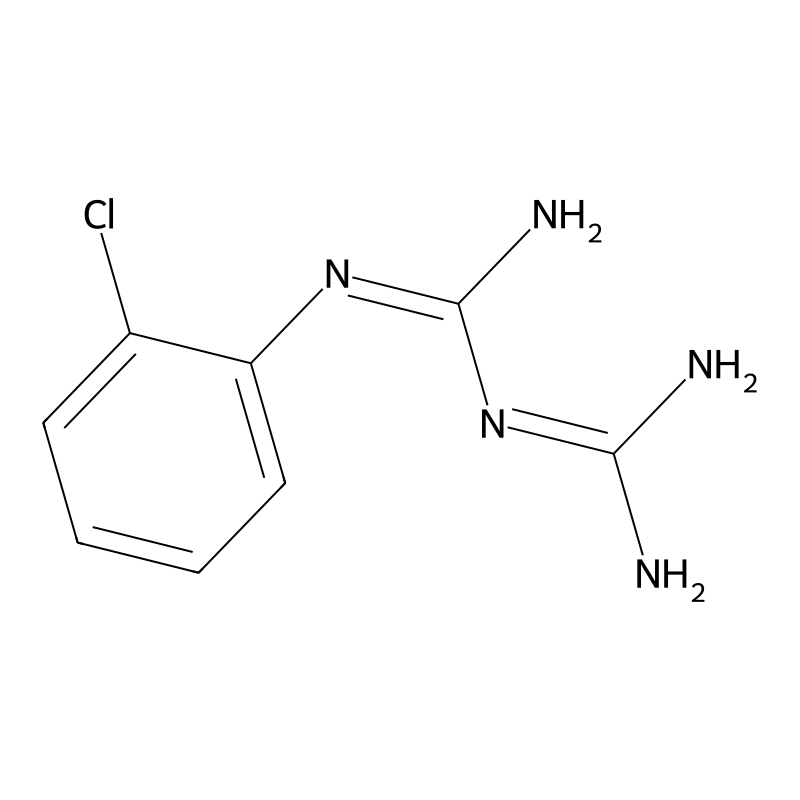1-(2-Chlorophenyl)biguanide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Antibacterial Activity:
1-(2-Chlorophenyl)biguanide has been investigated for its potential antibacterial properties. Studies have shown that it exhibits activity against a variety of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. PubChem, National Center for Biotechnology Information However, further research is needed to determine its efficacy and potential for clinical applications.
Antiparasitic Activity:
In vitro studies suggest that 1-(2-Chlorophenyl)biguanide may possess antiparasitic activity against various parasites, including Trypanosoma brucei (the causative agent of sleeping sickness) and Leishmania donovani (the causative agent of visceral leishmaniasis). However, additional research is necessary to evaluate its in vivo efficacy and potential for development into antiparasitic drugs.
Other Potential Applications:
Limited research suggests that 1-(2-Chlorophenyl)biguanide might have potential applications in other areas, including:
1-(2-Chlorophenyl)biguanide is a chemical compound characterized by its unique structure, which includes a biguanide moiety attached to a chlorophenyl group. Its molecular formula is , and it has a molecular weight of approximately 248.11 g/mol. The compound exists primarily as a hydrochloride salt, which enhances its solubility in various solvents. This compound is notable for its potential therapeutic applications, particularly in oncology and metabolic disorders.
- Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various derivatives that may exhibit altered biological activities.
- Substitution Reactions: The chlorophenyl group can undergo nucleophilic substitution, allowing for the introduction of different functional groups that may enhance its pharmacological properties.
- Condensation Reactions: It can react with different amines or other electrophiles to form more complex biguanide derivatives, expanding its chemical library for potential applications .
1-(2-Chlorophenyl)biguanide exhibits significant biological activity, particularly in the realm of cancer therapeutics. Research indicates that it can inhibit angiogenesis and tumor growth by targeting metabolic pathways in cancer cells. Specifically, it has shown efficacy in reducing cell viability under glucose-deprived conditions, making it a candidate for further investigation in metabolic-targeted therapies . Additionally, it acts as an allosteric modulator of the 5-HT3 receptor, which is implicated in various neurological functions and disorders .
The synthesis of 1-(2-Chlorophenyl)biguanide typically involves the following methods:
- Microwave-Assisted Synthesis: This method utilizes microwave irradiation to facilitate the reaction between dicyandiamide and the corresponding amine derivatives. The reaction conditions include temperatures ranging from 130°C to 150°C, with completion times as short as 10–30 minutes .
- Conventional Heating: Traditional heating methods can also be employed, although they may require longer reaction times compared to microwave-assisted techniques.
- Recrystallization: After synthesis, the product is often purified through recrystallization from ethanol to obtain high-purity samples .
Interaction studies have revealed that 1-(2-Chlorophenyl)biguanide interacts with several biological targets:
- Serotonin Receptors: As an allosteric modulator of the 5-HT3 receptor, it influences neurotransmission and could affect mood and anxiety disorders .
- Metabolic Pathways: It impacts energy metabolism in cancer cells, particularly under low-glucose conditions, indicating potential for targeted cancer therapies .
Several compounds share structural similarities with 1-(2-Chlorophenyl)biguanide. Here is a comparison highlighting their uniqueness:
While these compounds share some structural characteristics with 1-(2-Chlorophenyl)biguanide, their specific biological activities and therapeutic potentials vary significantly. This diversity underscores the importance of structural modifications in tailoring compounds for desired pharmacological effects.








